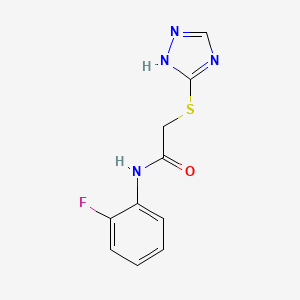

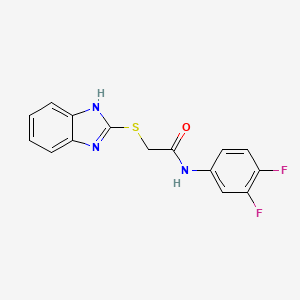

2-(1H-benzimidazol-2-ylthio)-N-(3,4-difluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The asymmetric synthesis of novel derivatives, including those related to 2-(1H-benzimidazol-2-ylthio)-N-(3,4-difluorophenyl)acetamide, involves several key steps. A notable approach includes the reduction of o-nitrobenzyl oxime ethers with borane in the presence of oxazaborolidenes, followed by the reaction of amines with 2-chloroacetyl chloride and thiobenzimidazole to yield the target compounds with high yields (Łączkowski, 2013).

Molecular Structure Analysis

The molecular structure of derivatives akin to 2-(1H-benzimidazol-2-ylthio)-N-(3,4-difluorophenyl)acetamide has been elucidated through various spectroscopic methods. Techniques such as 1H NMR, FTIR (Fourier Transform Infrared Spectroscopy), MS (Mass Spectroscopy), and elemental analysis confirm the structures of synthesized compounds, highlighting the importance of the benzimidazole core and substituent groups in defining their chemical behavior (Duran & Canbaz, 2013).

Chemical Reactions and Properties

Compounds featuring the benzimidazole motif, such as 2-(1H-benzimidazol-2-ylthio)-N-(3,4-difluorophenyl)acetamide, exhibit a variety of chemical reactions due to their rich electron system. These reactions include nucleophilic substitution and the formation of complexes with metals, which are critical for their application in creating more complex molecular architectures. The presence of the benzimidazole group contributes significantly to the chemical stability and reactivity of these molecules (Shibuya et al., 2018).

Applications De Recherche Scientifique

Corrosion Inhibition

One of the key applications of benzimidazole derivatives, including compounds structurally related to 2-(1H-benzimidazol-2-ylthio)-N-(3,4-difluorophenyl)acetamide, is in the field of corrosion inhibition. These compounds have been shown to effectively inhibit corrosion in carbon steel within acidic environments, demonstrating high efficiency at low concentrations. Their inhibitory action is attributed to adsorption onto the metal surface, forming a protective layer that reduces corrosion rates significantly (Rouifi et al., 2020).

Antimicrobial Activity

Benzimidazole derivatives also exhibit significant antimicrobial activity. Notably, specific substitutions on the benzimidazole ring enhance their potency against resistant bacterial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest potential for developing new antimicrobial agents based on this scaffold (Chaudhari et al., 2020).

Antioxidant Properties

In the field of lubricants, certain benzimidazole derivatives have been synthesized and tested as antioxidants for local base oil. These compounds were found to improve the oxidation stability of base oils, indicating their potential as effective antioxidants in industrial applications (Basta et al., 2017).

Propriétés

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-(3,4-difluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3OS/c16-10-6-5-9(7-11(10)17)18-14(21)8-22-15-19-12-3-1-2-4-13(12)20-15/h1-7H,8H2,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWXACLSEBHSLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-(3,4-difluorophenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-biphenylyloxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5540292.png)

![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5540295.png)

![1-[2-methoxy-4-(methylthio)benzoyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5540342.png)

![1-{3-[(4-fluorobenzyl)thio]propanoyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5540347.png)

![8-(2,5-dimethyl-3-furoyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5540348.png)

![6-(2,4-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5540357.png)